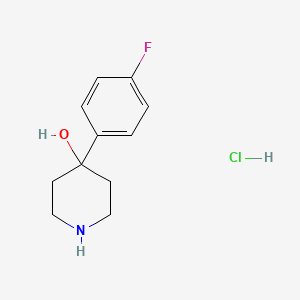

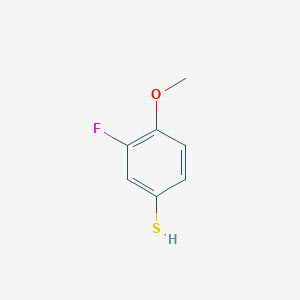

![molecular formula C13H10F3N B1334235 3-[4-(Trifluoromethyl)phenyl]aniline CAS No. 400747-98-0](/img/structure/B1334235.png)

3-[4-(Trifluoromethyl)phenyl]aniline

Vue d'ensemble

Description

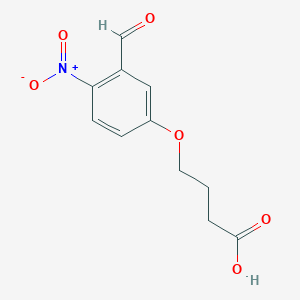

3-[4-(Trifluoromethyl)phenyl]aniline is a chemical compound that belongs to the aniline family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This structural feature significantly influences the compound's physical and chemical properties, reactivity, and potential applications in various fields such as materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-[4-(Trifluoromethyl)phenyl]aniline can be complex, involving multiple steps and intermediates. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde involves the formation of N-hydroxymethyl aniline as a key intermediate, which can further react to form benzoxazine and byproducts . Similarly, the synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes includes a critical step where the carboxylic group is transformed into a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of 3-[4-(Trifluoromethyl)phenyl]aniline and its derivatives is significantly influenced by the presence of the trifluoromethyl group. Studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have shown that the position of the substituent group on the benzene ring and its electron donor-acceptor capabilities play a crucial role in determining the molecular structural and electronic properties . The intramolecular hydrogen bonds and the effects of substituents on the vibrational spectra have been analyzed in detail .

Chemical Reactions Analysis

The reactivity of aniline derivatives bearing trifluoromethyl groups can lead to various chemical reactions. For example, phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation has been used to synthesize 3-hydroxy-2-oxindoles and spirooxindoles from anilides . The introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides using phenyliodine(III) bis(trifluoroacetate) has also been described, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[4-(Trifluoromethyl)phenyl]aniline derivatives are diverse. For instance, derivatives with trifluoromethyl or trifluoromethoxy end groups have been found to exhibit stable smectic B and A phases, respectively, in liquid crystals, with the moderately polar nature of these mesogens stabilizing monolayer smectic states . Spectroscopic and quantum chemical studies have provided insights into the vibrational, structural, thermodynamic characteristics, and electronic properties of these compounds . The effects of substituents on the aniline ring have been shown to influence the liquid crystalline properties and the potential utility in non-linear optical materials .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Hydroxy Group Introduction and N-iodophenylation of N-Arylamides : The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) has been studied for introducing hydroxy groups and N-iodophenylation in N-arylamides. This reaction is influenced by the electronegativity of acyl groups and the substituents on the phenyl group (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Synthesis of Neurotrophic and Neuroprotective Compounds : Trifluoromethyl-substituted phenyl compounds like SR 57746A have been synthesized for metabolic and pharmacokinetic studies, indicating their potential in neuroprotection and neurotrophics (Robic & Nöel, 1999).

Synthesis of Oligo(N-phenyl-m-anilines) : Research has shown the synthesis of oligo(N-phenyl-m-anilines) with potential applications in electronic materials, highlighting their redox properties (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).

Materials Science and Electronic Applications

Potential in Nonlinear Optical (NLO) Materials : Vibrational analysis of various trifluoromethyl-substituted anilines suggests their potential use in NLO materials, relevant to the field of optoelectronics (Revathi et al., 2017).

Applications in Electroluminescence : Research on N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives indicates their use in electroluminescent materials, useful for organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Corrosion Inhibition : A synthesized compound containing trifluoromethyl-substituted aniline has been studied for its action in inhibiting corrosion on mild steel, showing potential applications in material protection and preservation (Daoud et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSCKIULIJLTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960532 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenyl]aniline | |

CAS RN |

400747-98-0 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)